molecular formula C11H24N2 B8682620 N-(2-aminoethyl)-2,2,6,6-tetramethylpiperidine

N-(2-aminoethyl)-2,2,6,6-tetramethylpiperidine

Cat. No. B8682620
M. Wt: 184.32 g/mol
InChI Key: ZCDFCQJHDPHEQD-UHFFFAOYSA-N
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Patent
US06720346B2

Procedure details

The starting material 1-(2-aminoethyl)-2,2,6,6-tetramethylpiperidine was prepared in a route similar to that of Example A39 from 2,2,6,6-tetramethylpiperidine and glycolonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[NH:3]1.[C:11](#[N:14])[CH2:12]O>>[NH2:14][CH2:11][CH2:12][N:3]1[C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][CH2:7][C:2]1([CH3:10])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCN1C(CCCC1(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.